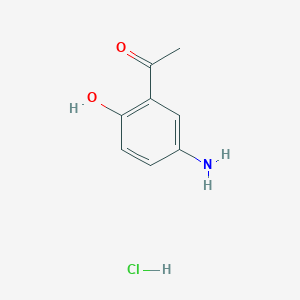

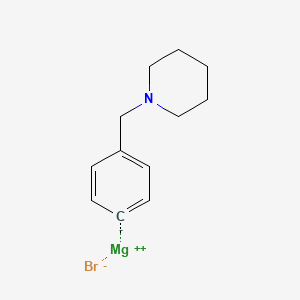

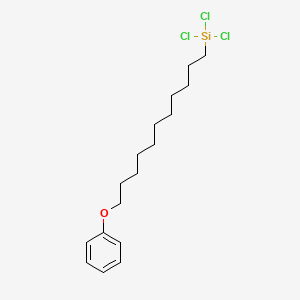

![molecular formula C14H11F3N2O2 B3179483 Methyl 2-[3-(trifluoromethyl)anilino]nicotinate CAS No. 59361-45-4](/img/structure/B3179483.png)

Methyl 2-[3-(trifluoromethyl)anilino]nicotinate

Vue d'ensemble

Description

“Methyl 2-[3-(trifluoromethyl)anilino]nicotinate” is a chemical compound that is part of the trifluoromethylbenzene series . It is used as a reactant in the synthesis of methylguanidine derivatives, which are prospective PET radioligands for the open channel of the NMDA receptor, linked to Alzheimer’s, epilepsy, and other neurodegenerative disorders .

Synthesis Analysis

The synthesis of “Methyl 2-[3-(trifluoromethyl)anilino]nicotinate” involves the reaction of 2-Methyl-3-(trifluoromethyl)aniline with 2-chloronicotinate in ethylene glycol . An improved synthesis of 2-methyl-3-(trifluoromethyl)aniline has been reported . A more detailed synthesis process can be found in the document titled "DEVELOPMENT OF A BENCH-SCALE PHARMACEUTICAL SYNTHESIS" .Molecular Structure Analysis

The molecular formula of “Methyl 2-[3-(trifluoromethyl)anilino]nicotinate” is C14H11F3N2O2 . The InChI code for the compound is 1S/C8H6F3NO2/c1-14-7(13)5-3-2-4-12-6(5)8(9,10)11 .Chemical Reactions Analysis

“Methyl 2-[3-(trifluoromethyl)anilino]nicotinate” may be used in chemical synthesis . It may also be used in the synthesis of an analgesic compound, flunixin, via reaction with 2-chloronicotinate in ethylene glycol .Applications De Recherche Scientifique

EGFR Tyrosine Kinase Inhibition

- Research Findings :

- A recent study synthesized two classes of new niflumic acid derivatives: 1,3,4-oxadizole derivatives (compounds 3 and (4A-E)) and pyrazole derivatives (compounds 5 and 6) . These compounds were evaluated as EGFR tyrosine kinase inhibitors both in silico and in vitro.

- Compound 6 exhibited the most significant cytotoxicity against HepG2 hepatocellular carcinoma and A549 non-small cell lung cancer cell lines. It effectively targeted EGFR tyrosine kinase, leading to cell cycle arrest and apoptosis .

- Molecular docking studies confirmed the favorable pharmacokinetic features of compound 6 .

Analgesic Compound Synthesis

- Application : 2-Methyl-3-(trifluoromethyl)aniline (a component of Niflumic acid methyl derivative) is used in the synthesis of the analgesic compound flunixin . This synthesis involves a reaction with 2-chloronicotinate in ethylene glycol .

- Significance : Flunixin is known for its anti-inflammatory and analgesic properties, making it valuable in pain management and veterinary medicine .

Other Potential Applications

- VEGFR-2 Kinase Inhibition : Niflumic acid derivatives were also predicted to act as VEGFR-2 kinase inhibitors . Further research in this area could reveal additional therapeutic applications.

Mécanisme D'action

Target of Action

Methyl 2-[3-(trifluoromethyl)anilino]nicotinate, also known as a derivative of Niflumic acid, primarily targets Cyclooxygenase-2 (COX-2) and Transient Receptor Potential Vanilloid 1 (TRPV1) channels . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain . TRPV1 channels are involved in the detection of noxious stimuli, and their desensitization exhibits an analgesic effect .

Mode of Action

This compound acts as a COX-2 inhibitor and a TRPV1 channel modulator . As a COX-2 inhibitor, it prevents the formation of prostanoids, thereby reducing inflammation and pain . As a TRPV1 modulator, it can have a direct antagonistic action against TRPV1 channels and an indirect inhibition of TRP channels by blocking oxidative and inflammatory surge .

Biochemical Pathways

The compound’s action on COX-2 and TRPV1 channels affects several biochemical pathways. It inhibits the arachidonic acid pathway by blocking COX-2, reducing the production of prostanoids and thereby alleviating inflammation . It also impacts the TRP channel activity , leading to the desensitization of TRPV1 channels, which can result in an analgesic effect .

Result of Action

The inhibition of COX-2 and modulation of TRPV1 channels by Methyl 2-[3-(trifluoromethyl)anilino]nicotinate can lead to a reduction in inflammation and pain . Additionally, it has been suggested that certain derivatives of Niflumic acid may exhibit anticancer activity by triggering apoptosis in cancer cells .

Action Environment

The action of Methyl 2-[3-(trifluoromethyl)anilino]nicotinate can be influenced by various environmental factors. For instance, solvent-free organic syntheses have been highlighted as environmentally friendly, operationally simple, safer, and high-speed due to the high concentration of materials . .

Safety and Hazards

Orientations Futures

“Methyl 2-[3-(trifluoromethyl)anilino]nicotinate” is a reactant in the synthesis of methylguanidine derivatives, which are prospective PET radioligands for the open channel of the NMDA receptor, linked to Alzheimer’s, epilepsy, and other neurodegenerative disorders . This suggests potential future directions in the development of treatments for these conditions.

Propriétés

IUPAC Name |

methyl 2-[3-(trifluoromethyl)anilino]pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3N2O2/c1-21-13(20)11-6-3-7-18-12(11)19-10-5-2-4-9(8-10)14(15,16)17/h2-8H,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDDOBIMJBJFCTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CC=C1)NC2=CC=CC(=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-[3-(trifluoromethyl)anilino]nicotinate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

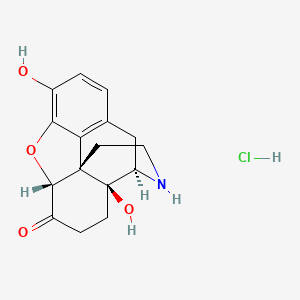

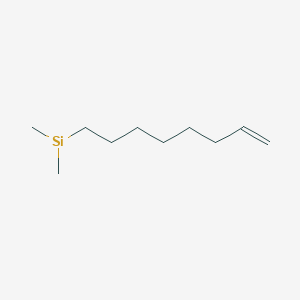

![[4-[2-[(4-Chlorobenzoyl)amino]ethyl]phenyl] 4-chlorobenzoate](/img/structure/B3179402.png)

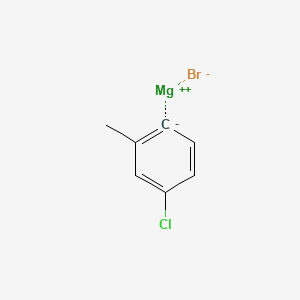

![Bromo[2-(1-piperidinylmethyl)phenyl]magnesium](/img/structure/B3179412.png)

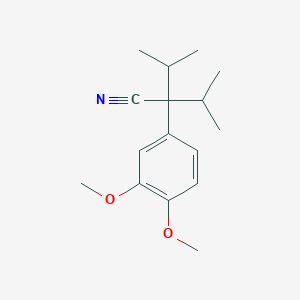

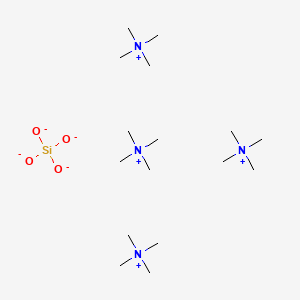

![2-[4-(butylamino)benzoyl]oxy-N,N-dimethylethanamine oxide](/img/structure/B3179471.png)